molecular formula C14H11IN2O B2507268 6-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 477871-43-5

6-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No. B2507268
CAS RN: 477871-43-5
M. Wt: 350.159
InChI Key: AYUXAGCPNOTWDR-UHFFFAOYSA-N
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Description

6-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds. These compounds have been studied for various applications, including their potential as antiviral agents and their interactions with the central nervous system. The imidazo[1,2-a]pyridine core is a fused ring system combining an imidazole ring with a pyridine ring, which can be further substituted with various functional groups to alter its properties and biological activity .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through several methods. One approach involves the reaction of aminopyridines with acetophenones and iodine to directly yield substituted imidazo[1,2-a]pyridines. The presence of electron-acceptor substituents in the ketones influences the course of the reaction and the yields of the products. Iodination is a key step in the synthesis, and the position of the iodine substituent on the imidazo[1,2-a]pyridine ring can be controlled by the choice of starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been determined through crystallographic studies. For instance, the crystal structure of a closely related compound, 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, reveals that the imidazo[1,2-a]pyridine ring system is almost planar. The methoxyphenyl ring and the nitro group make distinct dihedral angles with the core imidazo[1,2-a]pyridine ring, which could influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including halogenation, which is crucial for introducing iodine into the molecule. The reactivity of these compounds can be affected by the nature of the substituents and the position of the halogen atoms. For example, the presence of a methoxy group can enhance the binding of the compound to biological targets, as seen in studies where methoxy-substituted imidazo[1,2-a]pyridines showed strong binding to rat brain membranes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The planarity of the imidazo[1,2-a]pyridine ring and the nature of its substituents affect its hydrogen bonding capabilities, solubility, and overall stability. These properties are important when considering the compound's potential as a pharmaceutical agent, as they will affect its absorption, distribution, metabolism, and excretion (ADME) profile .

Scientific Research Applications

Structural Analysis and Properties

  • Crystal Structure and Surface Analysis : Imidazo[1,2-a]pyridine derivatives, including 6-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, have been studied for their crystal structure and surface characteristics. These studies provide insights into the molecular conformation and intermolecular interactions of such compounds (Dhanalakshmi et al., 2018).

  • Chemical Synthesis and Structural Characterization : Synthesis and structural characterization of imidazo[1,2-a]pyridine derivatives have been explored, revealing the impact of different substituents on their chemical properties and potential applications (Khalafy et al., 2002).

Medical Imaging and Diagnostic Applications

  • Dopamine D4 Receptor Imaging : Research has explored the synthesis of this compound derivatives for potential use in medical imaging, specifically for dopamine D4 receptor imaging. This could have implications in studying neurological conditions like schizophrenia (Alagille et al., 2008).

  • Peripheral Benzodiazepine Receptors Study : Similar compounds have been synthesized for studying peripheral benzodiazepine receptors using SPECT imaging, aiding in understanding various neurological conditions (Katsifis et al., 2000).

Therapeutic Potential and Biochemical Research

  • Breast Cancer Chemotherapy : Research on selenylated imidazo[1,2-a]pyridines, which are related to this compound, indicates their potential in inhibiting breast cancer cell proliferation and inducing apoptosis, highlighting their potential as chemotherapeutic agents (Almeida et al., 2018).

  • Affinity Toward Human Aβ Plaques : Certain derivatives of imidazo[1,2-a]pyridine have shown high affinity toward human Aβ plaques, suggesting their utility in Alzheimer’s disease research (Cai et al., 2007).

Chemical and Environmental Applications

  • Chemical Detoxification : Selenoester derivatives of imidazo[1,2-a]pyridine have been studied for their potential in chemical detoxification, particularly in treating mercury chloride induced toxicity (Sharma et al., 2018).

  • Synthesis and Iodination Processes : The synthesis and iodination of imidazo[1,2-a]pyridines, including methods to produce 6-iodo derivatives, have been explored for various chemical applications (Saldabol & Giller, 1976).

Future Directions

The future directions in the field of imidazo[1,2-a]pyridines research involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

properties

IUPAC Name

6-iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O/c1-18-12-5-2-10(3-6-12)13-9-17-8-11(15)4-7-14(17)16-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUXAGCPNOTWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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